molecular formula C13H20N2O3S B2381358 3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-carboxamide CAS No. 2034447-15-7

3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-carboxamide

Cat. No. B2381358
CAS RN: 2034447-15-7
M. Wt: 284.37
InChI Key: UOPQCZSPEOVFII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves the formation of a tetrahydropyran ring and an isoxazole ring. Tetrahydropyran can be synthesized through various methods, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Isoxazole rings can be synthesized through metal-free synthetic routes, with many methods employing Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions .


Molecular Structure Analysis

The molecular formula of this compound is C13H20N2O3S, and it has a molecular weight of 284.37. The structure likely includes a tetrahydropyran ring and an isoxazole ring, as suggested by the name of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely include the formation of a tetrahydropyran ring and an isoxazole ring. Various catalysts and conditions can be used to facilitate these reactions .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Anticancer Applications


Isoxazoles and pyrazoles are known for their diverse biological activities, including antimicrobial and anticancer effects. For instance, the regioselectivity of 1,3-dipolar cycloadditions has been studied to synthesize isoxazoline and pyrazolo[3,4-d]pyridazines, which demonstrated good antimicrobial and anti-inflammatory activities (Zaki, Sayed, & Elroby, 2016). Additionally, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, showing significant effects in mouse tumor model cancer cell lines, illustrating the potential of such compounds in anticancer research (Nassar, Atta-Allah, & Elgazwy, 2015).

properties

IUPAC Name

3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-9-12(10(2)18-15-9)13(16)14-5-8-19-11-3-6-17-7-4-11/h11H,3-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPQCZSPEOVFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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